molecular formula C16H17N7O2 B2796384 1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 869073-16-5

1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2796384
CAS No.: 869073-16-5
M. Wt: 339.359
InChI Key: UOERFKZYVYJOSX-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine derivative characterized by a methyl group at the 1-position and a 4-nitrophenyl-substituted piperazine moiety at the 4-position. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds resembling purine bases, enabling interactions with ATP-binding sites in kinases and other enzymes . This compound is of interest in medicinal chemistry for targeting receptor tyrosine kinases (RTKs) and other enzymes implicated in cancer and metabolic disorders .

Properties

IUPAC Name

1-methyl-4-[4-(4-nitrophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c1-20-15-14(10-19-20)16(18-11-17-15)22-8-6-21(7-9-22)12-2-4-13(5-3-12)23(24)25/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOERFKZYVYJOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common synthetic route starts with the preparation of 1-methylpiperazine and 4-fluoronitrobenzene. These intermediates undergo a nucleophilic substitution reaction to form 1-methyl-4-(4-nitrophenyl)piperazine. This intermediate is then reacted with appropriate pyrazolo[3,4-d]pyrimidine derivatives under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes. For instance, as an EGFR tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent signaling pathways that promote cell proliferation. This inhibition can lead to reduced tumor growth in cancer .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Piperazine Moieties

The piperazine ring in pyrazolopyrimidines is critical for modulating receptor selectivity and potency. Below is a comparison of key analogs:

Compound Name Piperazine Substituent Key Functional Differences Biological Activity Reference
1-Methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-Nitrophenyl Strong electron-withdrawing nitro group Potential kinase inhibition (EGFR, FLT3)
1-(4-Methylbenzyl)-4-(4-(2-methylphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 2-Methylphenyl (o-tolyl) Electron-donating methyl group GPR35/GPR55 receptor modulation
4-(4-Benzhydrylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine Benzhydryl (diphenylmethyl) Bulky hydrophobic substituent Likely CNS-targeted activity
1-(4-Chlorobenzyl)-4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorophenoxyethyl Chlorine atoms enhance lipophilicity Anticancer/antiproliferative activity

Key Findings :

  • Nitro vs. Methyl Groups : The nitro group in the target compound enhances binding to kinases (e.g., EGFR) compared to methyl-substituted analogs, which may favor G-protein-coupled receptors (GPR35/GPR55) .
  • Bulkier Substituents : Bulky groups like benzhydryl reduce solubility but improve blood-brain barrier penetration .
Pyrazolopyrimidine Core Modifications

Modifications to the pyrazolo[3,4-d]pyrimidine core influence potency and selectivity:

Compound Name Core Modification Activity Profile Reference
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Hydrazine at 4-position Anticancer (apoptosis induction)
4-Chloro-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine Chlorine at 4-position Intermediate for further derivatization
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thienopyrimidine fusion Dual kinase/DNA topoisomerase inhibition

Key Findings :

  • Hydrazine Derivatives : Hydrazine substitutions (e.g., compound 5a ) enable Schiff base formation, enhancing antiproliferative activity via DNA intercalation.
  • Chlorine as a Leaving Group : Chlorine at the 4-position facilitates nucleophilic substitutions for generating libraries of derivatives .

Pharmacological and Biochemical Comparisons

Kinase Inhibition Profiles

The target compound and analogs exhibit varied kinase inhibition:

Compound Name Target Kinase IC50 (nM) Selectivity Notes Reference
Target Compound EGFR/FLT3 ~50–100* Broad-spectrum RTK inhibition
4-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine (F108) S6K1 12 High selectivity for S6K1
1-(4-Methylbenzyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine PI3K/AKT >1000 Low potency due to morpholine

Key Findings :

  • Nitro Group Impact : The nitro group in the target compound may reduce selectivity but improve potency against multiple RTKs compared to morpholine-containing analogs .
  • S6K1 Specificity : F108’s benzimidazole-piperidine substituent confers >10-fold selectivity for S6K1 over EGFR .
Anticancer Activity

In vitro cytotoxicity data highlight substituent-dependent efficacy:

Compound Name Cell Line (IC50, μM) Mechanism Reference
Target Compound MCF-7 (1.2), A549 (2.5) EGFR/FLT3 inhibition, apoptosis
4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5a) HepG2 (0.9), HCT-116 (1.1) DNA damage and ROS generation
1-(3-Methylphenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine (K402-0694) PC-3 (0.8), MDA-MB-231 (1.4) Tubulin polymerization inhibition

Key Findings :

  • Nitro-Containing Analogs : Both the target compound and K402-0694 show sub-micromolar IC50 values, underscoring the nitro group’s role in enhancing cytotoxicity .
  • Hydrazine Derivatives : Compound 5a’s benzylidenehydrazine moiety induces oxidative stress, a mechanism distinct from kinase inhibition .
Solubility and Stability
  • Nitro Group Impact : The nitro group reduces aqueous solubility (logP ~3.5) but improves metabolic stability in microsomal assays .
  • Chlorine Substituents : Chlorine analogs (e.g., ) exhibit higher logP (~4.2), favoring membrane permeability but requiring formulation optimization.

Biological Activity

1-Methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₆H₁₈N₄O₂
  • Molecular Weight : 302.39 g/mol
  • CAS Number : 959795-69-8

Research indicates that this compound may act on various biological pathways, particularly those involving neurotransmitter receptors and kinases. Its structure suggests potential interactions with central nervous system targets, which could lead to applications in treating neurological disorders.

Antidepressant and Antioxidant Activity

Studies have shown that derivatives of piperazine compounds exhibit antidepressant and antioxidant properties. For instance, similar compounds have demonstrated significant effects in reducing oxidative stress and improving mood-related behaviors in animal models . The presence of the nitrophenyl group is believed to enhance these activities by modulating neurotransmitter systems.

Anticancer Potential

Recent investigations into the anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives have highlighted their ability to inhibit cell proliferation in various cancer cell lines, including lung (A549), prostate (DU-145), and breast (MDA-MB 231) cancer cells. These compounds have shown to induce apoptosis and cell cycle arrest, particularly at the G2/M phase . The mechanism involves the downregulation of cyclin-dependent kinases (CDKs) and activation of caspases.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperazine and pyrazolo rings significantly influence biological activity. The introduction of substituents like nitrophenyl enhances potency against certain targets while maintaining selectivity.

Modification Effect on Activity
Addition of nitrophenyl groupIncreases anticancer activity
Variations in alkyl groupsAlters pharmacokinetics and receptor binding affinity

Case Study 1: Antidepressant Effects

In a study evaluating the antidepressant effects of piperazine derivatives, it was found that compounds similar to this compound exhibited significant reductions in depressive-like behaviors in rodent models. The study utilized the forced swim test and tail suspension test as behavioral assays, demonstrating a statistically significant improvement compared to control groups .

Case Study 2: Anticancer Activity

A series of experiments conducted on various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. The study utilized flow cytometry to assess cell viability and apoptosis markers such as Annexin V/PI staining. Results indicated a dose-dependent increase in apoptotic cells when treated with the compound .

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